Fusacandin B

描述

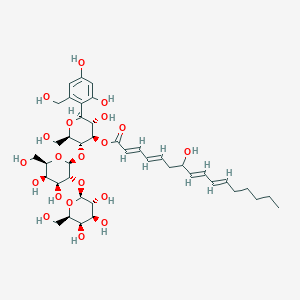

This compound has been reported in Fusarium sambucinum with data available.

belongs to the papulacandin class of compounds; isolated from Fusarium sambucinum; structure given in first source

属性

CAS 编号 |

166407-34-7 |

|---|---|

分子式 |

C41H60O20 |

分子量 |

872.9 g/mol |

IUPAC 名称 |

[(2S,3S,4R,5R,6R)-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C41H60O20/c1-2-3-4-5-6-7-9-12-22(46)13-10-8-11-14-28(49)59-38-35(55)37(29-21(17-42)15-23(47)16-24(29)48)56-27(20-45)36(38)60-41-39(33(53)31(51)26(19-44)58-41)61-40-34(54)32(52)30(50)25(18-43)57-40/h6-12,14-16,22,25-27,30-48,50-55H,2-5,13,17-20H2,1H3/b7-6+,10-8+,12-9+,14-11+/t22?,25-,26-,27-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39-,40+,41+/m1/s1 |

InChI 键 |

DEPSCDXHCFJSQZ-QICRFORPSA-N |

手性 SMILES |

CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

规范 SMILES |

CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)C4=C(C=C(C=C4O)O)CO)O)O |

同义词 |

fusacandin B |

产品来源 |

United States |

Foundational & Exploratory

The Origin of Fusaricidin B: A Technical Guide

Fusaricidin B is a potent antifungal and antibacterial depsipeptide antibiotic. This technical guide provides a comprehensive overview of its origin, biosynthesis, and isolation for researchers, scientists, and drug development professionals.

Producing Microorganism

Fusaricidin B is a natural product synthesized by strains of the bacterium Paenibacillus polymyxa (formerly classified as Bacillus polymyxa).[1][2][3][4] The producing strain, KT-8, was first isolated from the rhizosphere of garlic that was suffering from basal rot caused by Fusarium oxysporum.[2][4] P. polymyxa is a plant growth-promoting rhizobacterium (PGPR) known for its ability to colonize plant roots and produce a variety of bioactive secondary metabolites, including lipopeptides like fusaricidins and polymyxins.[1][5]

Biosynthesis of Fusaricidin B

The biosynthesis of Fusaricidin B occurs through a nonribosomal peptide synthetase (NRPS) mechanism, which is independent of ribosomal protein synthesis.[1][6] This process is orchestrated by the fus gene cluster.[1][5]

The fus Gene Cluster

The fus gene cluster is responsible for the enzymatic machinery required for fusaricidin synthesis.[1][5][7] This cluster contains a central gene, fusA, which encodes the large, multifunctional Fusaricidin synthetase A (FusA).[1][6] This enzyme is a modular protein, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[1][6] Other genes within the fus cluster are involved in the synthesis of the unique fatty acid side chain, 15-guanidino-3-hydroxypentadecanoic acid (GHPD).[3][5][8]

The biosynthesis of fusaricidins is regulated by a complex signaling pathway involving KinB-Spo0A-AbrB, which controls the expression of the fus operon.[9]

Biosynthetic Pathway Diagram

Caption: Regulatory and biosynthetic pathway of Fusaricidin B.

Experimental Protocols

Isolation and Purification of Fusaricidin B

The following is a generalized protocol for the isolation and purification of Fusaricidin B from P. polymyxa culture, based on commonly cited methodologies.

1. Fermentation:

-

P. polymyxa is cultured in a suitable liquid medium, such as potato dextrose broth, under optimal conditions for antibiotic production.[3]

-

The fermentation is typically carried out for several days.

2. Extraction:

-

The bacterial cells and spores are harvested from the culture broth by centrifugation.

-

The antifungal peptides, including Fusaricidin B, are extracted from the cell pellet using methanol.[3]

3. Purification:

-

The crude methanol extract is subjected to a series of chromatographic steps for purification.

-

Size-Exclusion Chromatography: This step separates molecules based on their size.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for high-resolution separation of the different fusaricidin analogs.[3]

Structure Elucidation

The chemical structure of Fusaricidin B has been determined using a combination of spectroscopic and analytical techniques.

-

Amino Acid Analysis: To determine the amino acid composition of the peptide core.[2][4]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS and tandem MS (MS/MS) are used to determine the molecular weight and sequence of the peptide and the fatty acid side chain.[1][3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Various 2D NMR experiments are employed to elucidate the final three-dimensional structure of the molecule.[2][4][10]

Experimental Workflow Diagram

Caption: Workflow for the isolation and structure elucidation of Fusaricidin B.

Quantitative Data

The following table summarizes key quantitative data related to Fusaricidin B and its analogs.

| Property | Value | Organism/Condition | Reference |

| Molecular Weight | 897.1290 Da | Bacillus polymyxa KT-8 | [11] |

| Molecular Formula | C₄₂H₇₆N₁₀O₁₁ | Bacillus polymyxa KT-8 | [11] |

| Fermentation Yield (LI-F07a) | ~60 mg/L | P. polymyxa WLY78 (Wild-type) | [12] |

| Fermentation Yield ([ΔAla⁶] LI-F07a) | ~55 mg/L | P. polymyxa WLY78 (Engineered) | [12] |

| Antifungal Activity (MIC) | 0.8–16 µg/mL | Various fungi | [13] |

Mechanism of Action

Fusaricidins exhibit their antimicrobial activity by interacting with and disrupting cell membranes.[5] The positively charged guanidino group on the fatty acid side chain is crucial for this activity, as it facilitates interaction with the negatively charged components of microbial cell membranes, leading to pore formation and subsequent cell death.[13]

Signaling Pathway Diagram of Membrane Disruption

Caption: Proposed mechanism of action of Fusaricidin B on fungal cell membranes.

References

- 1. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. npatlas.org [npatlas.org]

- 12. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]

- 13. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Fusaricidin B: A Technical Overview

Fusaricidin B is a member of the fusaricidin family of antibiotics, a group of cyclic depsipeptides produced by various strains of the bacterium Paenibacillus polymyxa (formerly Bacillus polymyxa).[1][2][3] These compounds have garnered significant interest from the scientific community due to their potent antifungal and antibacterial properties.[1][3] This guide provides a detailed examination of the chemical structure of Fusaricidin B, including its physicochemical properties, spectroscopic data, and the experimental methodologies employed for its characterization.

Core Chemical Structure

Fusaricidin B is a complex lipopeptide antibiotic.[4] Its structure is characterized by two primary components: a cyclic hexadepsipeptide core and a unique fatty acid side chain. The cyclic nature of the peptide is formed by an ester linkage between the hydroxyl group of one amino acid and the carboxyl group of another.

The hexadepsipeptide ring of Fusaricidin B is composed of the following amino acid sequence: L-Thr, D-Val, L-Val, D-allo-Thr, D-Gln, and D-Ala. The structure of Fusaricidin B is closely related to that of Fusaricidin A, the main component produced by P. polymyxa. The key difference lies in the fifth amino acid residue; Fusaricidin B incorporates a D-Gln residue, whereas Fusaricidin A contains a D-Asn residue at this position.[4]

The fatty acid side chain attached to the peptide ring is 15-guanidino-3-hydroxypentadecanoic acid (GHPD).[4][5] This long-chain fatty acid with a terminal guanidino group is a distinctive feature of the fusaricidin family and is crucial for their biological activity.

References

- 1. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E [beilstein-journals.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. scispace.com [scispace.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

The Core of Antifungal Defense: A Technical Guide to the Fusaricidin B Biosynthesis Pathway

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Fusaricidin B, a potent lipopeptide antibiotic produced by bacteria of the Paenibacillus genus. Fusaricidins exhibit significant antifungal activity, particularly against plant pathogenic fungi like Fusarium oxysporum, making their biosynthetic pathway a subject of intense research for agricultural and pharmaceutical applications. This document details the genetic architecture, the enzymatic machinery, and the regulatory networks that govern the production of this complex natural product.

The Genetic Blueprint: The fus Biosynthetic Gene Cluster

Fusaricidin biosynthesis is orchestrated by a dedicated gene cluster, often referred to as the fus operon. In Paenibacillus polymyxa, this cluster spans approximately 32.4 kb and contains the genes essential for both the peptide and lipid components of the molecule[1][2]. The core genes are organized as an operon, transcribed as a single polycistronic mRNA[3].

The primary components of the fus gene cluster include:

-

fusA : This is the cornerstone of the cluster, a massive gene (approx. 23.7 kb) encoding the central enzyme, a six-module nonribosomal peptide synthetase (NRPS) responsible for assembling the cyclic hexapeptide core of fusaricidin[1][3][4].

-

fusB-G : This set of genes is responsible for the synthesis of the unique lipid side chain, a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) moiety[3].

-

fusTE : A thioesterase-encoding gene located within the cluster. However, studies have shown that fusTE is not essential for fusaricidin production[5].

The organization of the core fus gene cluster is depicted below.

References

- 1. Nonribosomal biosynthesis of fusaricidins by Paenibacillus polymyxa PKB1 involves direct activation of a D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]

- 5. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Antifungal Family: Initial Reports on the Fusaricidins

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the discovery and characterization of the fusaricidin family of lipopeptide antibiotics. Discovered in the mid-1990s from a soil bacterium, these compounds exhibited potent antifungal and antibacterial activity, opening a new avenue for the development of antimicrobial agents. This document provides a comprehensive overview of the initial isolation, structure elucidation, and biological evaluation of fusaricidins A, B, C, and D, with a focus on the detailed experimental methodologies and quantitative data presented in the seminal reports.

Discovery and Isolation of Fusaricidin A

The pioneering work on the fusaricidin family began with the isolation of Fusaricidin A from the culture broth of Bacillus polymyxa KT-8.[1] This bacterial strain was originally isolated from the rhizosphere of garlic that was afflicted with basal rot caused by Fusarium oxysporum.[1] The discovery was the result of a screening program for new antifungal antibiotics.

Fermentation and Production

The production of fusaricidin A was achieved through submerged fermentation of B. polymyxa KT-8. While the original publication provides limited detail on the exact media composition, subsequent research on Paenibacillus polymyxa (the reclassified name for Bacillus polymyxa) for fusaricidin production has utilized various media, including Katznelson–Lochhead (KL) broth and Tryptone Soy Broth (TSB). Fermentation is typically carried out for several days to allow for the biosynthesis of the secondary metabolite.

Extraction and Purification Protocol

The initial isolation of Fusaricidin A from the culture broth of B. polymyxa KT-8 involved a multi-step process designed to separate the active compound from other metabolites. The general workflow is outlined below.

Detailed Experimental Protocol:

-

Centrifugation: The culture broth of B. polymyxa KT-8 was centrifuged to separate the bacterial cells from the supernatant.

-

Solvent Extraction: The supernatant was then extracted with n-butanol to partition the lipophilic compounds, including fusaricidin A, into the organic phase.

-

Chromatography: The crude butanol extract was subjected to a series of column chromatography steps for purification. This included:

-

Silica gel chromatography.

-

Diaion HP-20 resin chromatography.

-

Sephadex LH-20 gel filtration chromatography.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative reverse-phase HPLC to yield pure Fusaricidin A.

Structure Elucidation of Fusaricidin A

The chemical structure of Fusaricidin A was determined to be a novel cyclic hexadepsipeptide with a unique fatty acid side chain. This was accomplished through a combination of spectroscopic techniques and chemical analysis.

The structure was elucidated as a hexadepsipeptide containing a 15-guanidino-3-hydroxypentadecanoic acid side chain.[1] The absolute configuration of the amino acid residues was determined by chiral HPLC analysis.[1]

Spectroscopic Data

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of Fusaricidin A.

| Compound | Molecular Formula | Molecular Weight (Da) |

| Fusaricidin A | C41H73N9O11 | 883.54 |

Biological Activity of Fusaricidin A

Fusaricidin A demonstrated significant antimicrobial activity against a range of fungi and Gram-positive bacteria.[1] The minimum inhibitory concentrations (MICs) were determined using a standard agar dilution method.

| Organism | Type | MIC (µg/mL) |

| Fusarium oxysporum | Fungus | 12.5 |

| Thanatephorus cucumeris | Fungus | 25 |

| Rhizoctonia solani | Fungus | 25 |

| Erwinia carotovora var. carotovora | Bacterium (Gram-negative) | >100 |

| Bacillus subtilis | Bacterium (Gram-positive) | 6.25 |

| Staphylococcus aureus | Bacterium (Gram-positive) | 6.25 |

Data compiled from subsequent studies confirming the activity of Fusaricidin A.[2]

Discovery of Fusaricidins B, C, and D

Following the discovery of Fusaricidin A, further investigation of the culture broth of B. polymyxa KT-8 led to the isolation of three minor, related compounds: Fusaricidins B, C, and D.[3] These compounds were found to have similar structures and biological activities to Fusaricidin A.

Isolation and Structure Elucidation

The isolation of Fusaricidins B, C, and D followed a similar chromatographic procedure as for Fusaricidin A. However, the separation of Fusaricidins C and D proved to be challenging, and their structures were elucidated from a mixture.[3]

The structures of Fusaricidins B, C, and D were determined to be analogs of Fusaricidin A, with variations in their amino acid composition.

| Compound | Molecular Formula | Molecular Weight (Da) | Structural Difference from Fusaricidin A |

| Fusaricidin B | C42H75N9O12 | 897.56 | D-Asn at position 5 is replaced by D-Gln |

| Fusaricidin C | C46H75N9O11 | 947.56 | D-Val at position 2 is replaced by D-Phe |

| Fusaricidin D | C47H77N9O12 | 961.57 | D-Val at position 2 is replaced by D-Phe and D-Asn at position 5 is replaced by D-Gln |

Structural information is based on the 1997 publication by Kajimura and Kaneda.[3]

Biological Activity of Fusaricidins B, C, and D

Fusaricidins B, C, and D exhibited potent antifungal and antibacterial activity, comparable to that of Fusaricidin A.[3] They were active against various fungi and Gram-positive bacteria.

Biosynthesis of Fusaricidins

The biosynthesis of fusaricidins is a complex process involving a nonribosomal peptide synthetase (NRPS) encoded by the fusA gene, which is part of a larger fus gene cluster. This pathway is responsible for the assembly of the peptide backbone and the incorporation of the fatty acid side chain.

The fusA gene encodes a large, multi-domain enzyme that activates and links the amino acid monomers in a specific sequence. Other genes in the fus cluster are involved in the synthesis of the 15-guanidino-3-hydroxypentadecanoic acid side chain and potentially in the regulation and transport of the final product.

Conclusion

The initial reports on the discovery of the fusaricidin family laid the groundwork for a new and promising class of antifungal and antibacterial agents. The detailed methodologies for isolation and structure elucidation, combining classical microbiology and chemistry techniques with advanced spectroscopy, provided a robust characterization of these novel compounds. The identification of their nonribosomal biosynthetic pathway has opened up possibilities for genetic engineering and the creation of novel fusaricidin analogs with improved therapeutic properties. This foundational research continues to be a cornerstone for scientists and drug development professionals working on the development of new treatments for infectious diseases.

References

- 1. Fusaricidin A, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Fusaricidin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Fusaricidin B, a potent antifungal lipopeptide produced by various strains of Paenibacillus polymyxa. The methodologies described herein are compiled from published research and are intended to guide laboratory-scale isolation and purification efforts.

Introduction

Fusaricidins are a family of cyclic depsipeptides that exhibit significant antifungal and antibacterial activity. They are produced as a complex of several structural analogs (Fusaricidin A, B, C, D, etc.) by the bacterium Paenibacillus polymyxa. Fusaricidin B, a minor component of this complex, is of particular interest for its biological activities. The general structure of fusaricidins consists of a cyclic hexapeptide and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain. The isolation and purification of a specific fusaricidin, such as Fusaricidin B, from the fermentation broth requires a multi-step approach to separate it from other analogs and impurities.

Mechanism of Action

Fusaricidin B exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. This leads to cytoplasm leakage and ultimately cell death. Additionally, fusaricidins have been shown to induce systemic resistance in plants against certain fungal pathogens through the salicylic acid (SA) signaling pathway. The biosynthesis of fusaricidins in Paenibacillus polymyxa is regulated by a complex signaling cascade involving the KinB-Spo0A-AbrB pathway.

Data Presentation

The following tables summarize the quantitative data related to the production and purification of fusaricidins. It is important to note that yields can vary significantly depending on the producing strain, fermentation conditions, and the efficiency of the purification process.

Table 1: Reported Yields of Fusaricidins from Paenibacillus polymyxa

| Fusaricidin Variant/Complex | Producing Strain | Fermentation Yield | Reference |

| Fusaricidin B | Bacillus polymyxa KT-8 | 8 mg (from a larger culture volume) | [1] |

| Fusaricidin LI-F07a | P. polymyxa WLY78 | ~60 mg/L | [2] |

| [ΔAla6] fusaricidin LI-F07a | Engineered P. polymyxa M6 | ~55 mg/L | [2] |

| Total Fusaricidins | P. kribbensis CU01 | 581 mg/L (optimized) |

Table 2: General Parameters for Preparative HPLC Purification of Fusaricidins

| Parameter | Description |

| Column Type | C18 Reversed-Phase |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A step or linear gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | Dependent on column dimensions (typically 1-20 mL/min for preparative scale) |

| Detection | UV at 210-215 nm |

Experimental Protocols

The following are detailed protocols for the key stages of Fusaricidin B extraction and purification.

Protocol 1: Fermentation of Paenibacillus polymyxa

This protocol describes the cultivation of P. polymyxa for the production of fusaricidins.

Materials:

-

Paenibacillus polymyxa strain (e.g., WLY78, KT-8)

-

Katznelson–Lochhead (KL) broth or Potato Dextrose Broth (PDB)

-

Incubator shaker

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Prepare a seed culture by inoculating a single colony of P. polymyxa into 50 mL of KL broth in a 250 mL flask.

-

Incubate the seed culture at 30°C with shaking at 200 rpm for 24 hours.

-

Inoculate a larger volume of KL broth (e.g., 1 L in a 2 L flask) with the seed culture (typically 1-5% v/v).

-

Incubate the production culture at 30°C with shaking at 200 rpm for 72 hours.[3]

-

After incubation, harvest the bacterial cells by centrifugation at 12,000 rpm for 10 minutes at 4°C.[3] The supernatant can also be processed for extracellular fusaricidins.

Protocol 2: Extraction of Fusaricidins

This protocol details the extraction of the fusaricidin complex from the bacterial cells and/or culture supernatant.

Materials:

-

Bacterial cell pellet and/or culture supernatant from Protocol 1

-

Methanol or Ethyl Acetate

-

Shaker

-

Centrifuge

-

Rotary evaporator

Procedure: Method A: Methanol Extraction from Cells

-

To the cell pellet obtained from 1 L of culture, add 100 mL of methanol.

-

Resuspend the pellet thoroughly and shake vigorously for 1-12 hours at room temperature.[3]

-

Separate the cell debris by centrifugation at 12,000 rpm for 10 minutes.

-

Collect the methanol supernatant containing the crude fusaricidin extract.

-

Concentrate the crude extract using a rotary evaporator under reduced pressure.

Method B: Ethyl Acetate Extraction from Fermentation Broth

-

Adjust the pH of the fermentation broth to a neutral or slightly acidic range.

-

Extract the broth with an equal volume of ethyl acetate three times.

-

Pool the ethyl acetate fractions and concentrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of Fusaricidin B

This protocol outlines a two-step purification process using silica gel chromatography followed by preparative reverse-phase HPLC.

Materials:

-

Crude fusaricidin extract

-

Silica gel (60 Å, 70-230 mesh)

-

Glass chromatography column

-

Solvents: Ethyl acetate, Methanol

-

Preparative HPLC system with a C18 column (e.g., 250 x 10 mm)

-

HPLC grade solvents: Acetonitrile, Water, Trifluoroacetic acid (TFA)

-

Fraction collector

Step 1: Silica Gel Chromatography (Initial Fractionation)

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel-adsorbed sample.

-

Pack a glass column with silica gel equilibrated with ethyl acetate.

-

Load the dried sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing methanol in ethyl acetate (e.g., 100% Ethyl acetate, 75:25 Ethyl acetate:Methanol, 50:50 Ethyl acetate:Methanol, 100% Methanol).

-

Collect fractions and monitor for antifungal activity or by analytical HPLC to identify fractions containing fusaricidins.

-

Pool the active fractions and concentrate under reduced pressure.

Step 2: Preparative Reverse-Phase HPLC

-

Dissolve the enriched fusaricidin fraction in the initial mobile phase (e.g., 30% acetonitrile in 0.1% TFA).

-

Equilibrate the preparative C18 column with the initial mobile phase.

-

Inject the sample onto the column.

-

Elute with a linear gradient of acetonitrile in 0.1% TFA. A shallow gradient is often effective for separating closely related fusaricidin analogs. For example, a gradient from 30% to 70% acetonitrile over 40 minutes.

-

Monitor the elution profile at 215 nm and collect fractions corresponding to the peaks.

-

Analyze the collected fractions by analytical HPLC or LC-MS to identify the fraction containing pure Fusaricidin B (expected molecular weight [M+H]⁺ ≈ 898.5 Da).[3]

-

Pool the pure Fusaricidin B fractions and lyophilize to obtain the final product.

Visualizations

Experimental Workflow

Caption: Workflow for Fusaricidin B extraction and purification.

Antifungal Mechanism of Action

Caption: Antifungal mechanism of Fusaricidin B.

Induced Systemic Resistance in Plants

References

- 1. scispace.com [scispace.com]

- 2. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Fusaricidin B

Introduction

Fusaricidins are a group of cyclic depsipeptide antibiotics produced by various strains of the bacterium Paenibacillus polymyxa.[1][2] These compounds, including Fusaricidin B, exhibit potent antifungal and antibacterial activity, making them subjects of interest in agricultural and pharmaceutical research.[1][2][3] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analytical quantification and the preparative isolation of Fusaricidin B from complex fermentation extracts. This document provides detailed protocols for analytical and preparative HPLC separation of Fusaricidin B, tailored for researchers, scientists, and professionals in drug development.

Sample Preparation: Extraction of Fusaricidins

The initial step involves cultivating the Paenibacillus polymyxa strain and extracting the fusaricidin compounds.

-

Fermentation: Cultivate the bacterial strain in a suitable broth medium (e.g., KL broth or Landy/LOP medium) for several days to allow for the production of secondary metabolites.[4][5]

-

Extraction: The crude extraction can be performed from the fermentation broth or the bacterial pellets.

-

Drying and Reconstitution: The organic phase containing the fusaricidins is dried in vacuo. The resulting dried extract is then dissolved in a small volume of methanol or Dimethyl Sulfoxide (DMSO) to prepare it for HPLC injection.[4][6]

Data Presentation: HPLC Parameters

The following tables summarize quantitative data and conditions for both analytical and preparative HPLC methods for separating fusaricidins.

Table 1: Analytical HPLC Parameters for Fusaricidin Analysis

| Column Type | Column Dimensions | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|

| C18 Reversed-Phase | 150 x 4.6 mm | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient: 40% B to 90% B in 30 min | 0.8 mL/min | UV, 210 nm | [4] |

| C8 Reversed-Phase | 300 SB-C8 Zorbax | Acetonitrile/Water with 0.1% TFA | Gradient | Not Specified | UV, 210 nm |[5] |

Table 2: Preparative HPLC Parameters for Fusaricidin Purification

| Column Type | Column Dimensions | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|

| C18 Reversed-Phase | 250 x 20 mm | 90% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) | Isocratic | 20 mL/min | UV, 210 nm | [3] |

| C18 Reversed-Phase | 250 x 10 mm | 90% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) | Isocratic | 20 mL/min | UV, 210 nm | [4] |

| Sunfire C18 | 250 x 19 mm, 5 µm | A: 0.2% Formic Acid (FA)B: Acetonitrile | Isocratic & Gradient | 10-14 mL/min | Not Specified | [6] |

| Not Specified | Not Specified | 32% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) | Isocratic | Not Specified | Not Specified |[1] |

Experimental Protocols

The following are detailed methodologies for the analytical and preparative separation of Fusaricidin B.

Protocol 1: Analytical HPLC for Fusaricidin B Identification

This method is designed for the qualitative and quantitative analysis of Fusaricidin B in a crude or partially purified extract.[4]

-

Instrumentation: An analytical HPLC system (e.g., Shimadzu LC-20AT) equipped with a UV detector and a C18 reversed-phase column (150 x 4.6 mm) is required.[4]

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Degas both solvents prior to use.

-

-

Chromatographic Conditions:

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.

-

Inject 10 µL of the sample.

-

Run the gradient program and record the chromatogram.

-

Identify Fusaricidin B based on the retention time of a known standard or by collecting the corresponding peak for mass spectrometry analysis.

-

Protocol 2: Preparative HPLC for Fusaricidin B Isolation

This protocol is optimized for purifying larger quantities of Fusaricidin B for subsequent experiments.[1][3][4]

-

Instrumentation: A preparative HPLC system (e.g., Shimadzu LC-20AP) with a fraction collector, a high-flow-rate pump, a UV detector, and a large-dimension C18 reversed-phase column (e.g., 250 x 20 mm) is necessary.[3]

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase consisting of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A common composition for separating fusaricidin species is 32% acetonitrile in 0.1% TFA.[1] For a more general purification of the fusaricidin complex, 90% acetonitrile in 0.1% TFA can be used.[3]

-

Ensure sufficient volume is prepared for the entire purification run and degas the solvent.

-

-

Chromatographic Conditions:

-

Procedure:

-

Equilibrate the preparative column with the isocratic mobile phase.

-

Perform a large-volume injection of the concentrated crude extract.

-

Run the isocratic elution.

-

Monitor the UV chromatogram and collect the fractions corresponding to the peaks of interest. Fusaricidins A, B, C, and D are closely related and may elute near each other.[1][2]

-

Analyze the collected fractions using analytical HPLC (Protocol 1) to confirm the purity and identity of Fusaricidin B.

-

Pool the pure fractions and remove the solvent by lyophilization or evaporation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from bacterial culture to the purified Fusaricidin B compound.

Caption: Workflow for Fusaricidin B purification.

References

- 1. scispace.com [scispace.com]

- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new member of the fusaricidin family – structure elucidation and synthesis of fusaricidin E - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Fusaricidin B using NMR Spectroscopy: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin B is a cyclic lipodepsipeptide antibiotic produced by Bacillus polymyxa with significant antifungal and antibacterial activity.[1] Its complex structure, comprising a hexadepsipeptide ring and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid side chain, necessitates advanced analytical techniques for complete characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method that provides detailed information about the molecular structure, including the sequence of amino acids, their stereochemistry, and the conformation of the peptide backbone. This application note provides a detailed protocol for the structure elucidation of Fusaricidin B using a suite of NMR experiments.

Overall Workflow for Structure Elucidation

The process of elucidating the structure of Fusaricidin B involves several key stages, from the isolation of the compound to the final determination of its chemical structure using various NMR techniques.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Fusaricidin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaricidin B is a member of the fusaricidin family of cyclic lipopeptide antibiotics produced by various species of Paenibacillus. These compounds exhibit potent antifungal and antibacterial activities, making them promising candidates for the development of new therapeutic agents. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of Fusaricidin B in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Fusaricidin B, catering to both qualitative and quantitative research needs.

Chemical Structure and Mass Spectrometry Fragmentation

Fusaricidin B is a depsipeptide consisting of a cyclic hexapeptide core and a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain. Its molecular weight is 897 Da.[1]

Figure 1: Fragmentation of Fusaricidin B

The fragmentation of Fusaricidin B in tandem mass spectrometry (MS/MS) typically involves two main pathways:

-

Cleavage of the GHPD Side Chain: A characteristic fragmentation occurs at the β-position of the GHPD side chain, resulting in a neutral loss and a prominent fragment ion corresponding to the cyclic peptide.

-

Ring Opening and Fragmentation of the Cyclic Peptide: The cyclic peptide can undergo ring opening, followed by the sequential loss of amino acid residues, generating a series of b- and y-type fragment ions. This allows for the confirmation of the amino acid sequence.

Quantitative Data Summary

The following table summarizes the quantitative data for fusaricidins from various studies. While specific quantitative data for Fusaricidin B is limited, the provided information on related fusaricidins and total fusaricidin production offers valuable context for experimental design.

| Analyte | Producing Strain | Method | Concentration / Yield | Reference |

| Fusaricidin A & B | Paenibacillus kribbensis CU01 | LC-MS | Total Fusaricidins: 581 mg/L (Estimated Fusaricidin B concentration from graphical data: ~150-200 mg/L) | [2] |

| Fusaricidins A, B, C, D | Paenibacillus polymyxa SQR-21 | MALDI-TOF MS | Detected, but not quantified | [1] |

| [ΔAla⁶] Fusaricidin LI-F07a | Engineered P. polymyxa WLY78 | LC-MS | ~55 mg/L | [3][4] |

| Fusaricidins A, B, C, D, E, LI-F05b, LI-F07a | Paenibacillus polymyxa WLY78 | LC-MS | Detected, but not quantified | [1] |

Experimental Protocols

Protocol 1: Extraction and Purification of Fusaricidin B from Paenibacillus polymyxa Culture

This protocol describes the extraction and partial purification of fusaricidins from a bacterial culture.

Materials:

-

Paenibacillus polymyxa culture broth

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

Solid-Phase Extraction (SPE) C18 cartridges (optional, for further purification)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Cultivation: Grow the Paenibacillus polymyxa strain in a suitable liquid medium (e.g., KL broth) at 30-37°C for 3-5 days with shaking.[1][3]

-

Cell Separation: Centrifuge the culture broth at 12,000 rpm for 10 minutes to pellet the bacterial cells.[1]

-

Supernatant Extraction:

-

Decant the supernatant into a clean flask.

-

Extract the supernatant with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

-

Collect the organic phase and evaporate to dryness under reduced pressure.[3]

-

-

Cell Pellet Extraction:

-

To the cell pellet, add methanol (the volume of methanol should be twice the weight of the cell pellet).[3]

-

Vortex vigorously for 1 hour to extract the cell-associated fusaricidins.[3]

-

Centrifuge at 12,000 rpm for 10 minutes to remove cell debris.

-

Collect the methanol supernatant and evaporate to dryness.

-

-

Sample Reconstitution: Dissolve the dried extracts from both the supernatant and the cell pellet in a small volume of methanol for LC-MS/MS analysis.[3]

-

(Optional) Solid-Phase Extraction (SPE) for Further Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.

-

Elute the fusaricidins with a higher percentage of organic solvent (e.g., 80-100% acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in methanol for analysis.

-

Protocol 2: LC-MS/MS Analysis of Fusaricidin B

This protocol provides a detailed method for the detection and quantification of Fusaricidin B using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation and Columns:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |

MS/MS Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Gas Temperature: 300 - 350 °C

-

Drying Gas Flow: 8 - 12 L/min

-

Nebulizer Pressure: 30 - 40 psi

-

Precursor Ion (m/z): 897.6

-

Product Ions (m/z) for MRM (Multiple Reaction Monitoring):

-

Transition 1: 897.6 -> [Fragment ion 1]

-

Transition 2: 897.6 -> [Fragment ion 2] (Note: Specific fragment ions for Fusaricidin B should be determined by infusing a standard or a purified extract and performing a product ion scan. Key fragments will arise from the neutral loss of the GHPD side chain and fragmentation of the peptide backbone.)

-

-

Collision Energy: Optimize for each transition. A starting point of 20-40 eV can be used.

Protocol 3: MALDI-TOF MS Analysis of Fusaricidin B

This protocol outlines the procedure for the rapid detection of Fusaricidin B in crude extracts or purified samples using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

Materials:

-

MALDI target plate

-

α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50% acetonitrile/0.1% trifluoroacetic acid)

-

Sample extract (from Protocol 1)

Procedure:

-

Sample Preparation:

-

Mix 1 µL of the sample extract with 1 µL of the CHCA matrix solution directly on the MALDI target plate.

-

Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix-analyte spot.

-

-

MALDI-TOF MS Analysis:

-

Acquire mass spectra in the positive ion reflector mode.

-

The mass range should be set to cover the expected m/z of Fusaricidin B (e.g., m/z 800-1000).

-

For structural confirmation, perform LIFT-TOF/TOF or tandem TOF analysis on the precursor ion at m/z 897.6.

-

Visualizations

Caption: Experimental workflow for the extraction, purification, and mass spectrometry analysis of Fusaricidin B.

Caption: Simplified fragmentation pathway of Fusaricidin B in tandem mass spectrometry.

References

- 1. Fusaricidin Produced by Paenibacillus polymyxa WLY78 Induces Systemic Resistance against Fusarium Wilt of Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa [frontiersin.org]

Developing a Fusaricidin B Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a robust analytical standard for Fusaricidin B, a cyclic lipopeptide with significant antifungal and antibacterial properties. Establishing a well-characterized analytical standard is a critical prerequisite for accurate quantification, potency determination, and quality control in research, preclinical, and clinical development of Fusaricidin B-based therapeutics.

Introduction to Fusaricidin B

Fusaricidin B is a member of the fusaricidin family of antibiotics produced by various strains of Paenibacillus polymyxa. These cyclic depsipeptides consist of a cyclic peptide core and a fatty acid side chain, which in the case of Fusaricidin B, is a 15-guanidino-3-hydroxypentadecanoic acid (GHPD). The peptide moiety is composed of six amino acid residues. Fusaricidins exhibit potent activity against a range of fungal pathogens and Gram-positive bacteria. The primary mechanism of action involves the disruption of the cell membrane's ion transport systems.

Workflow for Fusaricidin B Analytical Standard Development

The development of a Fusaricidin B analytical standard is a multi-step process that begins with the isolation and purification of the compound, followed by comprehensive characterization, purity assessment, and stability testing.

Experimental Protocols

Production, Extraction, and Purification of Fusaricidin B

This protocol outlines the steps for obtaining purified Fusaricidin B from Paenibacillus polymyxa culture.

Materials:

-

Paenibacillus polymyxa strain (e.g., WLY78 or KT-8)

-

Landy medium or a suitable production medium

-

Methanol

-

n-Butanol

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Fermentation: Inoculate the P. polymyxa strain into a suitable production medium and incubate for 72 hours at 30°C with shaking.

-

Extraction:

-

Centrifuge the culture broth to separate the supernatant and cell pellet.

-

Extract the supernatant with an equal volume of n-butanol.

-

Extract the cell pellet with methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Solid Phase Extraction (SPE):

-

Dissolve the dried extract in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a stepwise gradient of increasing methanol concentration in water.

-

Elute the fusaricidin-containing fraction with a high concentration of methanol.

-

-

Preparative HPLC Purification:

-

Further purify the fusaricidin-rich fraction using a preparative reverse-phase HPLC system.

-

Column: C18, 10 µm, 250 x 20 mm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 30% to 70% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 210 nm

-

Collect fractions corresponding to the Fusaricidin B peak.

-

Confirm the identity of the collected fractions using LC-MS/MS.

-

-

Lyophilization: Lyophilize the purified Fusaricidin B fraction to obtain a stable powder.

Structural Elucidation and Identity Confirmation

The identity of the purified Fusaricidin B must be unequivocally confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

3.2.1. Mass Spectrometry (LC-MS/MS):

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) of Fusaricidin B, which is approximately 897.58 Da.

-

Fragmentation Analysis: Perform MS/MS analysis to confirm the amino acid sequence and the structure of the fatty acid side chain. The fragmentation pattern should be consistent with the known structure of Fusaricidin B.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments: Acquire 1H, 13C, COSY, TOCSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: The NMR data will provide detailed information on the amino acid spin systems, their sequential connectivity, and the structure of the lipid chain, confirming the overall structure of Fusaricidin B.

Purity Assessment of the Fusaricidin B Standard

A combination of methods should be employed to accurately determine the purity of the analytical standard. The mass balance approach is recommended, where the purity is calculated by subtracting the sum of all identified impurities from 100%.

3.3.1. HPLC-UV Method for Purity Determination and Quantification of Related Impurities:

A validated HPLC-UV method is essential for separating and quantifying Fusaricidin B from its related impurities.

-

Column: C18, 3.5 µm, 150 x 4.6 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 40% to 90% B over 30 minutes.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

3.3.2. Quantitative NMR (qNMR) for Absolute Quantification:

qNMR is a primary ratio method for determining the absolute purity of the standard without the need for a specific reference standard of the analyte.

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with Fusaricidin B signals (e.g., maleic acid).

-

Solvent: A deuterated solvent in which both Fusaricidin B and the internal standard are fully soluble.

-

Acquisition Parameters: Ensure complete relaxation of all signals by using a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).

-

Purity Calculation: The purity of Fusaricidin B is calculated by comparing the integral of a well-resolved Fusaricidin B proton signal to the integral of a known proton signal from the internal standard.

3.3.3. Determination of Water Content (Karl Fischer Titration):

The water content of the lyophilized powder should be determined using Karl Fischer titration.

3.3.4. Residual Solvent Analysis (Gas Chromatography):

The presence of any residual solvents from the purification process should be analyzed using headspace gas chromatography (GC).

3.3.5. Inorganic Impurities (Residue on Ignition):

The amount of inorganic impurities can be determined by measuring the residue on ignition.

Stability Testing of the Fusaricidin B Analytical Standard

Stability testing is crucial to establish the shelf-life and appropriate storage conditions for the analytical standard. The testing should follow ICH Q1A(R2) guidelines.

Storage Conditions:

-

Long-term: 2-8°C

-

Accelerated: 25°C / 60% RH and 40°C / 75% RH

-

Forced Degradation: The standard should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Testing Intervals:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

Parameters to be Monitored:

-

Appearance

-

Purity (by HPLC-UV)

-

Water content

-

Degradation products

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Physico-chemical Properties of Fusaricidin B

| Property | Value |

| Molecular Formula | C₄₂H₇₆N₁₀O₁₁ |

| Molecular Weight | 897.1 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in methanol and DMSO; slightly soluble in water; insoluble in chloroform and n-hexane. |

Table 2: HPLC-UV Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.999 | |

| Range (µg/mL) | - | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Precision (RSD%) | ||

| - Repeatability | ≤ 1.0% | |

| - Intermediate Precision | ≤ 2.0% | |

| LOD (µg/mL) | - | |

| LOQ (µg/mL) | - | |

| Specificity | No interference at the retention time of Fusaricidin B |

Table 3: Purity Assessment of Fusaricidin B Analytical Standard (Mass Balance)

| Component | Method | Result (%) |

| Fusaricidin B (by HPLC) | HPLC-UV | |

| Related Impurities | HPLC-UV | |

| Water Content | Karl Fischer | |

| Residual Solvents | GC | |

| Inorganic Impurities | Residue on Ignition | |

| Assigned Purity | 100% - (Impurities + Water + Solvents + Inorganic) |

Table 4: Stability Testing Results (Example at 40°C / 75% RH)

| Time Point | Purity (%) | Appearance | Degradation Products (%) |

| 0 Months | |||

| 3 Months | |||

| 6 Months |

Signaling Pathway

Fusaricidin biosynthesis in Paenibacillus polymyxa is regulated by a complex signaling pathway involving KinB, Spo0A, and AbrB. This pathway links the production of the antibiotic to the process of sporulation.

Conclusion

The development of a well-characterized Fusaricidin B analytical standard is fundamental for the advancement of research and drug development programs. The protocols and methodologies outlined in these application notes provide a comprehensive framework for the isolation, purification, characterization, and stability testing of Fusaricidin B, ensuring the availability of a reliable reference material for accurate and reproducible analytical measurements. Adherence to these guidelines will facilitate the generation of high-quality data and support regulatory submissions.

Troubleshooting & Optimization

Fusaricidin Analogs HPLC Separation: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of fusaricidin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC separation of fusaricidin analogs.

1. Why am I seeing poor peak resolution or peak tailing?

Poor peak shape is a common issue in HPLC. For fusaricidin analogs, which are cyclic lipopeptides, several factors can contribute to this problem.

-

Mobile Phase pH: The guanidino group in the fatty acid chain of fusaricidins is basic. An inappropriate mobile phase pH can lead to protonation state changes, causing peak tailing.

-

Recommendation: Add a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to maintain a consistent low pH. This ensures the analytes are in a single protonated form.

-

-

Column Choice: A standard C18 column is often used for fusaricidin separation.[1] However, if issues persist, consider a column with a different stationary phase chemistry.

-

Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

-

Recommendation: Whenever possible, dissolve and inject your fusaricidin samples in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.

-

2. My retention times are drifting or inconsistent. What could be the cause?

Shifting retention times can compromise the reliability of your analysis.

-

Column Equilibration: Insufficient column equilibration between runs is a frequent cause of retention time drift.

-

Recommendation: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. The equilibration time will depend on your column dimensions and flow rate.

-

-

Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to variability.

-

Recommendation: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. Use a sparging system or sonication to degas the solvents.

-

-

Temperature Fluctuations: Changes in ambient temperature can affect retention times.

-

Recommendation: Use a column oven to maintain a constant temperature throughout the analysis.

-

3. I am observing high backpressure in my HPLC system. What should I do?

High backpressure can damage your column and pump.

-

Column Contamination: Buildup of particulate matter from the sample or mobile phase on the column inlet frit is a common cause.

-

Recommendation: Use a guard column and filter your samples and mobile phases before use. If the pressure is still high, you can try back-flushing the column (disconnect it from the detector first).[2]

-

-

System Blockage: A blockage can occur in the tubing, injector, or detector.

-

Recommendation: Systematically isolate components of the HPLC system to identify the source of the blockage.[2]

-

4. How can I improve the sensitivity of my analysis for low-concentration fusaricidin analogs?

-

Detector Wavelength: Fusaricidins lack a strong chromophore.

-

Recommendation: Use a low UV wavelength, such as 210 nm, for detection.[1]

-

-

Sample Concentration: If possible, concentrate your sample before injection.

-

Injection Volume: Increasing the injection volume can improve signal intensity, but be mindful of potential peak shape distortion if the sample solvent is not ideal.

Experimental Protocols

Protocol 1: Analytical HPLC of Fusaricidin Analogs

This protocol is a general method for the analytical separation of fusaricidin analogs.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample dissolved in the initial mobile phase composition

Procedure:

-

System Preparation:

-

Purge the HPLC pumps with the respective mobile phases.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 0.8 mL/min until a stable baseline is achieved.

-

-

Sample Injection:

-

Inject 10 µL of the sample.

-

-

Chromatographic Separation:

-

Run a linear gradient from 40% Mobile Phase B to 90% Mobile Phase B over 30 minutes.[1]

-

-

Detection:

-

Monitor the elution profile at 210 nm.[1]

-

-

Post-Run:

-

Wash the column with a high percentage of organic solvent.

-

Re-equilibrate the column to the initial conditions for the next run.

-

Protocol 2: Preparative HPLC for Fusaricidin Analog Purification

This protocol is designed for the purification of fusaricidin analogs from crude extracts.

Materials:

-

Preparative HPLC system with a UV detector and fraction collector

-

C18 reversed-phase preparative column (e.g., 250 x 10 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 90% Acetonitrile with 0.1% TFA

-

Crude extract dissolved in a suitable solvent

Procedure:

-

System Preparation:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

-

Sample Injection:

-

Inject 1 mL of the crude extract.[1]

-

-

Chromatographic Separation:

-

Run an isocratic elution with 90% acetonitrile containing 0.1% TFA at a flow rate of 20 mL/min.[1]

-

-

Fraction Collection:

-

Collect fractions based on the peaks detected at 210 nm.

-

-

Post-Purification:

-

Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of the fusaricidin analogs.

-

Data Presentation

Table 1: Physicochemical Properties of Selected Fusaricidin Analogs

| Fusaricidin Analog | Molecular Formula | Molecular Weight (Da) |

| Fusaricidin A | C41H74N10O11 | 883.1 |

| Fusaricidin B | C42H76N10O11 | 897.1 |

| [ΔAla6] LI-F07a | C38H69N9O10 | 858 (approx.) |

Data sourced from PubChem and other scientific literature.[1][3][4]

Table 2: Example HPLC Parameters for Fusaricidin Analog Separation

| Parameter | Analytical Method | Preparative Method |

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 10 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile | 90% Acetonitrile, 0.1% TFA |

| Gradient | 40% to 90% B in 30 min | Isocratic |

| Flow Rate | 0.8 mL/min | 20 mL/min |

| Detection | 210 nm | 210 nm |

| Injection Volume | 10 µL | 1 mL |

Parameters are based on published methods and may require optimization.[1]

Visualizations

Caption: A troubleshooting workflow for common HPLC issues.

Caption: Workflow for analytical HPLC of fusaricidin analogs.

References

- 1. Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Fusaricidin A | C41H74N10O11 | CID 21581469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fusaricidin B | C42H76N10O11 | CID 139583239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overcoming low solubility of Fusaricidin B in aqueous solutions.

Welcome to the technical support center for Fusaricidin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of Fusaricidin B.

Frequently Asked Questions (FAQs)

Q1: What is Fusaricidin B and what are its basic physicochemical properties? Fusaricidin B is a cyclic depsipeptide antibiotic belonging to the fusaricidin family, which is produced by the bacterium Paenibacillus polymyxa.[1][2] These compounds are known for their antifungal and antibacterial activities.[1][2] Fusaricidin B is characterized as a white powder and is a lipopeptide, containing a unique fatty acid component (15-guanidino-3-hydroxypentadecanoic acid) and a hexadepsipeptide ring.[1][3][4]

Q2: What is the general solubility profile of Fusaricidin B? Fusaricidin B exhibits poor solubility in aqueous solutions. Its lipophilic nature makes it only slightly soluble in water. However, it is readily soluble in organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO). It is considered insoluble in less polar organic solvents such as chloroform (CHCl₃) and n-hexane.[1]

Q3: How can I prepare a stock solution of Fusaricidin B? Given its solubility profile, the recommended method for preparing a stock solution is to dissolve Fusaricidin B in an appropriate organic solvent. DMSO is a highly effective choice for creating a concentrated stock solution. Methanol can also be used.[1] It is crucial to ensure the compound is fully dissolved before making further dilutions.

Q4: What general strategies exist for improving the aqueous solubility of compounds like Fusaricidin B? For poorly water-soluble drugs, several techniques can be employed to enhance solubility. These include:

-

pH Adjustment: Modifying the pH of the aqueous solution can improve the solubility of ionizable compounds.[5][6] Fusaricidin B contains a guanidine group, which is basic and positively charged at neutral pH, suggesting its solubility may be pH-dependent.[7]

-

Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) such as ethanol or propylene glycol to the aqueous medium can increase the solubility of hydrophobic compounds.[8]

-

Surfactants and Micelles: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[6][9]

-

Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic drug from water and improve its solubility.[6][8]

-

Advanced Formulations: For in vivo applications, strategies like creating solid dispersions, nanosuspensions, or lipid-based nanoemulsions are often employed.[9]

Troubleshooting Guide

Problem: My Fusaricidin B precipitated when I diluted my DMSO stock solution into an aqueous buffer.

-

Cause: This is a common issue known as "crashing out," which occurs when a drug dissolved in a good organic solvent is introduced into a poor solvent (in this case, your aqueous buffer). The concentration of Fusaricidin B has exceeded its solubility limit in the final aqueous medium.

-

Solutions:

-

Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but as low as possible to avoid affecting your experiment. For many cell-based assays, a final DMSO concentration of <0.5% is recommended.

-

Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations and immediate precipitation.

-

Lower the Working Concentration: If possible, reduce the final desired concentration of Fusaricidin B in your experiment to a level below its aqueous solubility limit.

-

Employ Solubilizing Excipients: Consider pre-mixing your stock solution with a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) or using a co-solvent system as described in the protocols below.

-

Problem: I need to prepare an aqueous formulation for an in vivo study, but high concentrations of organic solvents are toxic.

-

Cause: Many organic solvents like DMSO can cause toxicity in animal models, especially at higher concentrations or with chronic dosing. Therefore, alternative formulation strategies are required.

-

Solutions:

-

Co-solvent Systems: Investigate biocompatible co-solvents such as propylene glycol, polyethylene glycol 400 (PEG-400), or ethanol in combination with water.[10]

-

Surfactant-based Formulations: Develop a micellar solution using pharmaceutically acceptable surfactants. This can significantly enhance aqueous solubility without relying on high concentrations of organic solvents.[9]

-

Cyclodextrin Complexation: Use modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex with Fusaricidin B.[8] This is a widely used method to improve the solubility and stability of hydrophobic drugs for parenteral administration.

-

Nanosuspensions: This technology involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution rate.[9]

-

Data Summary

The qualitative solubility of Fusaricidin B in various solvents is summarized below.

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Easily Soluble | [1] |

| Methanol (MeOH) | Easily Soluble | [1] |

| Chloroform (CHCl₃) | Insoluble | [1] |

| n-Hexane | Insoluble | [1] |

Experimental Protocols

Protocol 1: Preparation of a Fusaricidin B Stock Solution

-

Objective: To prepare a high-concentration stock solution of Fusaricidin B in DMSO.

-

Materials:

-

Fusaricidin B (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance and vortex mixer

-

-

Methodology:

-

Weigh the desired amount of Fusaricidin B powder accurately using an analytical balance in a suitable vial.

-

Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mg/mL or 20 mM).

-

Add the calculated volume of DMSO to the vial containing the Fusaricidin B powder.

-

Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: General Method for Aqueous Dilution

-

Objective: To dilute the DMSO stock solution into an aqueous buffer for experimental use while minimizing precipitation.

-

Materials:

-

Fusaricidin B stock solution (from Protocol 1)

-

Target aqueous buffer (e.g., PBS, cell culture medium)

-

Vortex mixer

-

-

Methodology:

-

Warm the required volume of aqueous buffer to the experimental temperature (e.g., 37°C).

-

While vigorously vortexing the aqueous buffer, add the required volume of the Fusaricidin B stock solution drop-by-drop or in a very slow stream.

-

Continue vortexing for an additional 30-60 seconds after adding the stock solution to ensure thorough mixing.

-

Use the final working solution immediately. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.

-

Visual Guides

References

- 1. scispace.com [scispace.com]

- 2. Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fusaricidin A, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 7. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Fusaricidin B under different pH and temperature conditions.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fusaricidin B. This resource provides guidance on assessing the stability of Fusaricidin B under various pH and temperature conditions. While specific public data on the stability of Fusaricidin B is limited, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on standard practices for similar lipopeptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: Where can I find specific data on the stability of Fusaricidin B at different pH and temperature values?

A1: Currently, there is a lack of publicly available, detailed studies specifically quantifying the stability of Fusaricidin B under a range of pH and temperature conditions. The existing literature primarily focuses on its isolation, structural characterization, and biological activities.[1][2][3][4] Therefore, researchers will likely need to perform their own stability studies to determine these parameters for their specific formulations or experimental conditions.

Q2: What is a typical experimental design for assessing the pH and temperature stability of a compound like Fusaricidin B?

A2: A standard approach involves a forced degradation study.[5][6][7] This type of study exposes the drug substance to conditions more severe than its intended storage to accelerate degradation.[5][6] For pH stability, Fusaricidin B would be incubated in a series of buffers with varying pH values (e.g., acidic, neutral, and basic) at a constant temperature. For temperature stability, samples would be stored at a range of temperatures (e.g., refrigerated, room temperature, and elevated temperatures) at a constant pH. Aliquots are then taken at specific time points and analyzed for the remaining concentration of the active compound.

Q3: What analytical methods are suitable for quantifying Fusaricidin B and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method frequently used for stability testing of pharmaceuticals.[8] A reverse-phase HPLC (RP-HPLC) method with UV detection would be a suitable starting point for separating and quantifying Fusaricidin B from its potential degradation products.[9] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products formed.[4][8]

Q4: How can I interpret the data from my stability study?

A4: The data, typically presented as the percentage of Fusaricidin B remaining over time, can be used to determine the degradation kinetics (e.g., zero-order or first-order) under each condition. This information helps in predicting the shelf-life of the compound and identifying the optimal storage conditions. Plotting the natural logarithm of the concentration versus time can help determine if the degradation follows first-order kinetics.

Troubleshooting Guide

Q: My HPLC chromatogram shows multiple peaks, but I'm not sure which one is Fusaricidin B. How can I confirm?

A: To identify the peak corresponding to Fusaricidin B, you should run a standard of pure Fusaricidin B under the same HPLC conditions. The retention time of the peak from your standard should match the retention time of the main peak in your experimental samples. If a pure standard is not available, you may need to use techniques like mass spectrometry to identify the peak with the correct molecular weight for Fusaricidin B.[4]

Q: I'm observing a rapid loss of Fusaricidin B activity in my samples, even under mild conditions. What could be the cause?

A: Several factors could contribute to this. First, ensure the purity of your Fusaricidin B sample, as impurities could catalyze degradation. Second, consider potential interactions with your buffer components or storage containers. Some compounds can adsorb to certain plastics. Using low-protein-binding tubes might mitigate this. Finally, re-evaluate your analytical method to ensure that the observed loss is not an artifact of the detection process.

Q: The concentration of Fusaricidin B appears to be increasing in some of my samples over time. Is this possible?

A: An apparent increase in concentration is highly unlikely and usually points to an issue with the experimental procedure or data analysis. Potential causes include evaporation of the solvent from your samples, leading to a more concentrated solution, or variability in your analytical method. Ensure your sample containers are well-sealed and that your analytical method is validated for reproducibility.

Data Presentation: Stability of Fusaricidin B (Hypothetical Data)

| Temperature (°C) | pH | % Fusaricidin B Remaining (Day 7) |

| 4 | 4.0 | 98.5% |

| 4 | 7.0 | 99.2% |

| 4 | 9.0 | 97.8% |

| 25 | 4.0 | 90.1% |

| 25 | 7.0 | 95.6% |

| 25 | 9.0 | 85.3% |

| 40 | 4.0 | 75.4% |

| 40 | 7.0 | 82.1% |

| 40 | 9.0 | 60.7% |

Experimental Protocol: pH and Temperature Stability of Fusaricidin B

This protocol provides a general methodology for assessing the stability of Fusaricidin B.

1. Materials:

-

Fusaricidin B of known purity

-

Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Temperature-controlled incubators or water baths

-

Calibrated pH meter

-

HPLC system with UV detector

-

Low-protein-binding microcentrifuge tubes

2. Preparation of Solutions:

-